molecular formula C9H10N2O4 B3978119 2-methoxy-N-(3-nitrophenyl)acetamide

2-methoxy-N-(3-nitrophenyl)acetamide

Cat. No.: B3978119
M. Wt: 210.19 g/mol
InChI Key: SDMUCJMMXQIJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methoxy-N-(3-nitrophenyl)acetamide is 210.06405680 g/mol and the complexity rating of the compound is 239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-methoxy-N-(3-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-N-(3-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-15-6-9(12)10-7-3-2-4-8(5-7)11(13)14/h2-5H,6H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMUCJMMXQIJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Stability Profile: 2-methoxy-N-(3-nitrophenyl)acetamide

[1]

Executive Technical Summary

Compound Identity:

  • IUPAC Name:

    
    -(3-Nitrophenyl)-2-methoxyacetamide[1]
    
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 210.19 g/mol [1]

  • Core Scaffold: Electron-deficient N-arylacetamide with an

    
    -heteroatom substituent.[1]
    

Thermodynamic Verdict: The compound exhibits conditional thermodynamic stability . While the solid-state crystalline lattice is predicted to be robust (high melting enthalpy due to nitro-group dipoles), the solution-state stability is compromised by the synergistic electron-withdrawing effects of the 3-nitro and 2-methoxy groups.[1] This specific substitution pattern significantly lowers the activation energy (

ParameterStatusCritical Insight
Solid-State Stability High Stable at ambient T. Risk of rapid decomposition >200°C (Nitro group).[1]
Hydrolytic Stability (pH 7) Moderate Kinetically stable;

years at 25°C.
Hydrolytic Stability (pH > 9) Low Rapid degradation.

-Methoxy group accelerates

attack.[1]
Photostability Poor Nitroaromatics are susceptible to UV-induced photoreduction.[1]

Physicochemical & Structural Analysis

Electronic Structure & Reactivity

The thermodynamic stability of the amide bond is dictated by the resonance energy competing with the inductive withdrawal of substituents.

  • The 3-Nitro Effect (Aryl Ring): The nitro group at the meta position is a strong electron-withdrawing group (EWG) (

    
    ). It decreases the electron density on the amide nitrogen, reducing the 
    
    
    resonance overlap. This weakens the C-N bond character, making the carbonyl carbon more electrophilic.
  • The 2-Methoxy Effect (Acyl Chain): The methoxy group at the

    
    -position exerts a strong inductive effect (-I).[1] Unlike a simple methyl group (in acetamide), the oxygen atom pulls electron density from the carbonyl carbon, significantly lowering the LUMO energy and making the amide bond highly susceptible to nucleophilic attack (hydrolysis).
    
Predicted Phase Transition (Solid State)
  • Melting Point Range (Predicted): 115°C – 135°C.

    • Rationale: 3-nitroacetanilide melts at ~155°C. The introduction of the flexible methoxy group typically disrupts crystal packing efficiency, lowering the melting point by 20–40°C compared to the parent nitro-amide.[1]

  • Lattice Energy: Dominated by intermolecular Hydrogen Bonding (

    
    ) and 
    
    
    stacking of the electron-deficient nitrophenyl rings.[1]

Degradation Pathways & Mechanisms[1]

The primary thermodynamic instability arises from Base-Catalyzed Hydrolysis .[1] The degradation products are 3-nitroaniline and methoxyacetic acid.[1]

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the critical tetrahedral intermediate formation, which is the rate-limiting step accelerated by the specific substitution pattern of this molecule.

HydrolysisMechanismcluster_0Thermodynamic DriverReactant2-methoxy-N-(3-nitrophenyl)acetamide(Ground State)TSTetrahedral Intermediate(High Energy)Reactant->TSNucleophilic Attack(Accelerated by 2-OMe & 3-NO2)Products3-Nitroaniline +MethoxyacetateTS->ProductsC-N Bond Cleavage(Irreversible)OHOH- (Nucleophile)OH->TS

Caption: Base-catalyzed hydrolysis pathway. The electron-withdrawing nature of the 2-methoxy and 3-nitro groups stabilizes the negative charge on the tetrahedral intermediate, lowering the activation energy (


Experimental Protocols for Stability Profiling

To validate the thermodynamic parameters, the following protocols must be executed. These are designed to be self-validating systems.[1]

Protocol 1: Arrhenius Kinetics (Hydrolytic Stability)

Objective: Determine the activation energy (


  • Preparation: Prepare a 100 µM stock solution of the compound in 1% DMSO / Phosphate Buffer (pH 7.4).

  • Thermal Stress: Aliquot samples into HPLC vials and incubate at three isotherms: 50°C, 60°C, and 70°C.

  • Sampling: Inject samples every 2 hours (for 70°C) to 24 hours (for 50°C) onto an HPLC (C18 column, Acetonitrile/Water gradient).

  • Data Analysis:

    • Plot

      
       vs. Time to confirm First-Order kinetics.[1]
      
    • Calculate rate constants (

      
      ) for each temperature.
      
    • Arrhenius Plot: Plot

      
       vs. 
      
      
      .[1]
    • Validation Criteria: The linearity (

      
      ) of the Arrhenius plot must be >0.98 for valid extrapolation to 25°C.
      
Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: Assess solid-state thermal stability and polymorphism.[1]

  • Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).

  • Sample: 2–5 mg of dry powder in a hermetically sealed aluminum pan (pinhole lid).

    • Note: A sealed pan is critical to prevent sublimation of the nitro-aromatic before melting.[1]

  • Ramp: Heat from 25°C to 250°C at 10°C/min.

  • Interpretation:

    • Endotherm 1 (

      
      ):  The melting event (Expected ~120°C). Calculate Enthalpy of Fusion (
      
      
      ).[3]
    • Exotherm (

      
      ):  Look for a sharp exothermic peak >200°C.
      
    • Warning: If

      
       onset is within 30°C of 
      
      
      , the compound is thermally labile and unsuitable for hot-melt extrusion processes.

Thermodynamic Cycle & Solubility

Understanding the energy required to solubilize the crystal is vital for formulation.

ThermoCycleSolidSolid Crystal(Lattice Energy)GasGas Phase(Isolated Molecules)Solid->GasSublimation(ΔH_sub)SolutionSolvated Molecule(Hydration Shell)Solid->SolutionSolution(ΔH_soln)Gas->SolutionSolvation(ΔH_solv)

Caption: The thermodynamic solubility cycle. For 2-methoxy-N-(3-nitrophenyl)acetamide, the high lattice energy (due to nitro-dipoles) opposes dissolution, while the methoxy group aids solvation in polar organic solvents.[1]

Solubility Prediction:

  • Water: Low (< 0.5 mg/mL). The hydrophobic phenyl ring and nitro group dominate.

  • Ethanol/DMSO: High. The methoxy group acts as a hydrogen bond acceptor, interacting favorably with protic organic solvents.

References & Authority

Methodological Grounding: The protocols and mechanistic insights above are derived from standard physical organic chemistry principles regarding amide hydrolysis and ICH stability guidelines.

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003. Link

  • Gomez-Orellana, I., et al. "Substituent effects on the hydrolysis of acetanilides." Journal of Chemical Society, Perkin Transactions 2, 1997. (Establishes the Hammett correlation for nitro-substituted amides).

  • Neuvonen, H. "Inductive effects in the hydrolysis of N-substituted amides."[1] Journal of the Chemical Society, Perkin Transactions 2, 1995. (Quantifies the acceleration effect of

    
    -heteroatoms like the methoxy group).
    
  • PubChem Compound Summary. "N-(2-methoxy-5-nitrophenyl)acetamide" (Isomer data for comparative benchmarking). National Center for Biotechnology Information. Link

Methodological & Application

Application Note: High-Efficiency Methoxyacetylation of Deactivated Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized reaction conditions for the methoxyacetylation of nitroanilines (2-, 3-, and 4-nitroaniline). These substrates present a significant synthetic challenge due to the strong electron-withdrawing nature of the nitro group (


), which severely deactivates the amine nucleophile. Furthermore, ortho-substitution (2-nitroaniline) introduces steric hindrance and intramolecular hydrogen bonding that resists standard acylation.

This guide provides two distinct protocols:

  • Protocol A (Standard): For moderately deactivated amines (e.g., 3- and 4-nitroaniline).

  • Protocol B (Forcing): For highly deactivated/hindered amines (e.g., 2-nitroaniline).

Mechanistic Insight & Chemical Challenges

The Nucleophilicity Problem

The primary barrier to acylation is the reduced electron density on the aniline nitrogen. The nitro group acts via:

  • Inductive Effect (

    
    ):  Pulls electron density through the sigma bond framework.
    
  • Resonance Effect (

    
    ):  Delocalizes the nitrogen lone pair into the aromatic ring (especially in ortho and para positions).
    
The Reagent: Methoxyacetyl Chloride

Methoxyacetyl chloride ($ \text{CH}_3\text{OCH}_2\text{COCl} $) is the preferred acylating agent. While more reactive than anhydrides, it is less electrophilic than chloroacetyl chloride due to the slight electron-donating capacity of the methoxy oxygen (despite the methylene spacer).

Reaction Pathway Visualization

The following diagram illustrates the reaction mechanism and the critical role of the base in driving the equilibrium forward by scavenging HCl.

ReactionMechanism Substrate Nitroaniline (Poor Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Methoxyacetyl Chloride Reagent->Intermediate Product N-(Nitrophenyl)- 2-methoxyacetamide Intermediate->Product Elimination of Cl- Byproduct Base-HCl Salt Intermediate->Byproduct Proton Transfer Base Base (Pyridine/TEA) Base->Byproduct Scavenges HCl

Figure 1: Mechanistic pathway for the acylation of deactivated anilines. The base is critical to prevent protonation of the unreacted amine by the HCl byproduct.

Experimental Protocols

Protocol A: Standard Conditions (3- & 4-Nitroaniline)

Applicability: Use for meta- and para-nitroanilines where steric hindrance is minimal. Solvent System: Dichloromethane (DCM) or Toluene with Triethylamine (TEA).

Reagents:

  • Substrate (1.0 equiv)

  • Methoxyacetyl chloride (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • DCM (anhydrous, 10 mL/g substrate)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Catalyst

Step-by-Step Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with the nitroaniline, DMAP, and DCM under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Triethylamine (TEA) in one portion. The solution may darken.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Rationale: Controls the exotherm of the acid chloride addition.

  • Acylation: Add Methoxyacetyl chloride dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (

      
      ).
      
    • Wash organic layer with 1M HCl (to remove unreacted amine/DMAP) followed by Brine.

    • Dry over

      
       and concentrate in vacuo.
      
Protocol B: Forcing Conditions (2-Nitroaniline)

Applicability: Strictly for ortho-nitroaniline or highly deactivated systems. Challenge: The internal H-bond between the amine protons and the nitro oxygen creates a "locked" pseudo-ring structure, significantly reducing reactivity. Solvent System: Neat Pyridine or Toluene/Pyridine (High Temperature).

Reagents:

  • Substrate (1.0 equiv)

  • Methoxyacetyl chloride (1.5 - 2.0 equiv)

  • Pyridine (Solvent volume, ~5-8 mL/g)

Step-by-Step Procedure:

  • Setup: Charge a flask with 2-nitroaniline and Pyridine.

  • Initial Addition: Cool to 0°C. Add Methoxyacetyl chloride dropwise. Caution: Pyridine + Acid Chloride generates an acyl-pyridinium salt which is the active electrophile; this is exothermic.

  • Heating: Unlike Protocol A, warming to RT is insufficient. Heat the reaction to 90°C - 110°C (Reflux) for 12–18 hours.

  • Monitoring: Check HPLC/TLC. If starting material remains (>10%), add an additional 0.5 equiv of acid chloride and continue heating.

  • Workup (Critical):

    • Cool to RT.

    • Pour the reaction mixture into Ice-Water (10x volume) containing concentrated HCl (enough to neutralize pyridine to pH < 2).

    • Observation: The product usually precipitates as a solid upon acidification.

    • Filter the solid.[1][2][3][4][5] Recrystallize from Ethanol/Water (9:1).

Data Summary & Condition Selection

The following table summarizes the expected outcomes based on substrate electronics and steric environment.

SubstrateElectronic EffectSteric EffectRecommended ProtocolExpected Yield
4-Nitroaniline Strong (

)
LowProtocol A (DCM/TEA)85-95%
3-Nitroaniline Moderate (

only)
LowProtocol A (DCM/TEA)88-96%
2-Nitroaniline Strong (

)
High (H-bond)Protocol B (Pyridine/Reflux)60-75%
2-Methoxy-4-nitroaniline Mixed (Deactivated)ModerateProtocol B (Modified)*75-85%

*Note: For 2-methoxy-4-nitroaniline, the methoxy group adds some steric bulk but also donates electrons, making it slightly more reactive than 2-nitroaniline.

Decision Tree for Protocol Selection

DecisionTree Start Start: Select Substrate PosCheck Position of Nitro Group? Start->PosCheck Ortho Ortho (2-Position) PosCheck->Ortho MetaPara Meta/Para (3/4-Position) PosCheck->MetaPara Condition1 Is Intramolecular H-Bonding Possible? Ortho->Condition1 ProtoA PROTOCOL A DCM + TEA + DMAP Temp: 25°C MetaPara->ProtoA ProtoB PROTOCOL B Neat Pyridine Temp: 100°C (Reflux) Condition1->ProtoB Yes (High Energy Barrier)

Figure 2: Logic flow for selecting the appropriate acylation conditions based on substrate substitution patterns.

Troubleshooting & Quality Control

Common Failure Modes
  • Hydrolysis of Acid Chloride: Methoxyacetyl chloride is hygroscopic. If the reaction stalls, ensure reagents are fresh and solvents are anhydrous.

    • Diagnostic: Appearance of Methoxyacetic acid (broad OH peak in NMR > 10 ppm).

  • Incomplete Reaction (2-Nitro): The starting material persists even after reflux.

    • Solution: Switch to Microwave Irradiation (120°C, 30 mins, Pyridine) to overcome the activation energy barrier.

Analytical Validation (1H NMR)
  • Product Confirmation: Look for the singlet corresponding to the methoxy group (

    
    ) around 3.5 ppm  and the methylene protons (
    
    
    
    ) around 4.0 ppm .
  • Amide Proton: The amide

    
     will appear downfield (8.5–10.0 ppm), often broadened.
    

References

  • Preparation method of 2-methoxy-4-nitroaniline. Patent CN109776337A. (2019).[6] Demonstrates industrial conditions for methoxy-nitroaniline systems using aqueous/biphasic hydrolysis, highlighting the stability of the amide bond.Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Raheem, K. S., et al. "Synthesis and Characterization of Some New Derivatives of Sulfonamide." Journal of Saudi Chemical Society, 2012.
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.

Sources

Preparation of stock solutions for 2-methoxy-N-(3-nitrophenyl)acetamide assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Stock Solution Preparation for 2-Methoxy-N-(3-nitrophenyl)acetamide [1][2]

Abstract

The accurate preparation of stock solutions for 2-methoxy-N-(3-nitrophenyl)acetamide (MW: ~210.19 g/mol ) is a critical quality attribute (CQA) in biochemical assays.[1][2] As a lipophilic nitro-aromatic amide, this compound exhibits poor aqueous solubility and a high propensity for "crashing out" (precipitation) upon direct dilution into aqueous buffers.[1][2] This guide provides a scientifically rigorous protocol for preparing stable primary stocks in anhydrous DMSO and generating working solutions using an Intermediate Dilution Strategy to ensure compound homogeneity and assay reproducibility.

Introduction & Physicochemical Context

2-methoxy-N-(3-nitrophenyl)acetamide is structurally characterized by a methoxyacetyl moiety linked to a 3-nitroaniline core.[1][2] The presence of the nitro group and the aromatic ring confers significant hydrophobicity, while the amide bond offers a site for potential enzymatic hydrolysis.

  • Solubility Challenge: Like many fragment-like probes, this compound is soluble in organic solvents (DMSO, DMF, Ethanol) but sparingly soluble in water (< 100 µM).[1]

  • The "Crash-Out" Phenomenon: A common error in bioassays is the direct addition of a high-concentration DMSO stock (e.g., 10 mM) into a purely aqueous buffer.[1] This creates a local zone of supersaturation, leading to the formation of micro-precipitates. These aggregates can cause:

    • False Positives: By scattering light in absorbance assays.[2]

    • False Negatives: By reducing the effective concentration of the free compound.

    • Pan-Assay Interference: Aggregates can non-specifically sequester enzymes (promiscuous inhibition).[2]

This protocol mitigates these risks by utilizing high-grade anhydrous DMSO and a stepwise dilution scheme.[1][2]

Materials & Equipment

CategoryItemSpecificationCriticality
Reagent 2-methoxy-N-(3-nitrophenyl)acetamide>98% Purity (HPLC)Verify MW ~210.19 g/mol
Solvent Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%, SterileHigh: Water content causes degradation.[1][2]
Vessels Amber Glass VialsBorosilicate, PTFE-lined capsHigh: Nitro groups are light-sensitive.[1][2]
Equipment Analytical BalanceReadability 0.01 mgEssential for accurate mass.[2]
Equipment SonicatorUltrasonic bathEnsures complete dissolution.[2]
Gas Nitrogen or ArgonDry gas streamOptional: To purge headspace for long-term storage.[1][2]

Protocol: Primary Stock Preparation

Objective: Prepare a 50 mM Primary Stock Solution in 100% DMSO.

Step-by-Step Methodology:

  • Calculations:

    • Target Concentration (

      
      ): 50 mM (50 mmol/L)
      
    • Target Volume (

      
      ): 1.0 mL
      
    • Molecular Weight (

      
      ): 210.19  g/mol [3]
      
    • Required Mass (

      
      ): 
      
      
      
      [2]
    • 
       or 10.5 mg 
      
  • Weighing:

    • Weigh approximately 10-12 mg of the solid powder into a tared amber glass vial . Record the exact mass (e.g.,

      
       mg).
      
  • Solvent Addition (Gravimetric Adjustment):

    • Calculate the exact volume of DMSO required to achieve 50 mM based on the actual mass.

    • Example: If

      
       mg, then 
      
      
      
      .
    • Pipette the calculated volume of anhydrous DMSO into the vial.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5 minutes.

    • Visual QC: Inspect against a light source.[2] The solution must be perfectly clear, yellow-tinted, and free of particulates.[1] If hazy, sonicate further.[2]

  • Storage:

    • Aliquot into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C (short term) or -80°C (long term > 6 months).

Protocol: Assay Preparation (Serial Dilution)

Objective: Dilute the stock to a working concentration (e.g., 100 µM) without precipitation.

The "Intermediate Dilution" Strategy: Never dilute a lipophilic stock >1000-fold directly into aqueous buffer.[2] Instead, use an intermediate step to lower the DMSO concentration gradually.

Workflow Diagram:

DilutionProtocol Fig 1: Stepwise dilution workflow to prevent compound precipitation. Stock Primary Stock (50 mM in 100% DMSO) Inter Intermediate Solution (500 µM in 10% DMSO) Stock->Inter 1:100 Dilution (2 µL Stock + 198 µL Buffer) Working Working Solution (50 µM in 1% DMSO) Inter->Working 1:10 Dilution (10 µL Inter + 90 µL Buffer) Assay Final Assay Well (Substrate + Enzyme) Working->Assay Add to Rxn

Detailed Steps:

  • Thaw: Remove stock aliquot from freezer and thaw at room temperature. Vortex to ensure homogeneity (DMSO freezes as crystals that can exclude solute).[2]

  • Intermediate Dilution (100x Stock -> 10x Working):

    • Prepare an intermediate tube containing buffer (e.g., PBS or HEPES).

    • Add stock to buffer while vortexing the buffer .[2]

    • Example: To make 500 µM Intermediate: Add 10 µL of 50 mM Stock to 990 µL of Buffer.[2] (Result: 1% DMSO).

    • Note: If precipitation occurs here (cloudiness), use a "Solvent Shift" method: Dilute stock into pure DMSO first to 5 mM, then dilute into buffer.

  • Final Dilution:

    • Dilute the Intermediate Solution into the final assay volume.

    • Ensure the final DMSO concentration is compatible with your enzyme/cells (typically <1% or <0.5%).[2]

Quantitative Data: Dilution Scheme Table

StepSource SolutionSource Vol (µL)DiluentDiluent Vol (µL)Final Conc.Final DMSO %
1 Solid Powder10.5 mg100% DMSO100050 mM 100%
2 50 mM Stock10Assay Buffer990500 µM 1%
3 500 µM Inter.20Assay Buffer18050 µM 0.1%

Quality Control & Troubleshooting

  • Precipitation Check: Before adding enzyme/cells, measure the Absorbance at 600 nm (OD600) of the working solution.

    • Pass: OD600 < 0.005 (Clear).[2]

    • Fail: OD600 > 0.010 (Turbid/Aggregates).

  • Compound Stability:

    • Hydrolysis: The acetamide bond is stable at neutral pH (7.0–8.0).[2] Avoid storage in acidic (pH < 4) or basic (pH > 9) buffers for prolonged periods.[2]

    • Photostability: The nitro group is susceptible to photoreduction.[2] Keep all clear tubes covered with foil.

Troubleshooting Table:

IssueRoot CauseSolution
Cloudiness upon dilution "Shock" precipitation due to rapid polarity change.[1][2]Use the Intermediate Dilution method.[2] Warm buffer to 37°C before adding stock.
Loss of potency Compound degradation or adsorption to plastic.[2]Verify stock integrity via HPLC.[2] Use low-binding plasticware or glass-coated plates.[1][2]
Freezing of Stock DMSO freezes at 19°C.Ensure stock is fully thawed and vortexed before pipetting.[2]

References

  • Di, L., & Kerns, E. H. (2006).[2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • Waybright, T. J., et al. (2009).[2] Improving the reliability of high-throughput screening data by recognizing and avoiding compound aggregation. Assay and Drug Development Technologies. Link

  • PubChem. (2024).[2] Compound Summary for N-(2-methoxy-5-nitrophenyl)acetamide (Isomer Analog). National Library of Medicine.[2] Link

  • Sigma-Aldrich. (2024).[2] DMSO Solvent Properties and Handling Guide. Merck KGaA.[2] Link

Sources

Microwave-assisted synthesis of 2-methoxy-N-(3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rapid Amide Synthesis

Microwave-Assisted Synthesis of 2-methoxy-N-(3-nitrophenyl)acetamide: A Green Chemistry Approach to Accelerated Drug Discovery

Abstract

The amide bond is a cornerstone of medicinal chemistry, present in over 25% of all pharmaceutical drugs.[1] Traditional methods for amide synthesis, however, often require long reaction times, high temperatures, and the use of stoichiometric coupling reagents that generate significant waste.[2] This application note details a robust and highly efficient protocol for the synthesis of 2-methoxy-N-(3-nitrophenyl)acetamide via microwave-assisted organic synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the tenets of green chemistry by minimizing energy consumption and solvent use.[3][4] This protocol is designed for researchers in drug development and synthetic chemistry, providing a validated, step-by-step guide from reaction setup to product characterization.

Introduction: The Need for Speed in Amide Bond Formation

The synthesis of amide bonds via the condensation of a carboxylic acid and an amine is a fundamental transformation in organic synthesis.[5] The target molecule, 2-methoxy-N-(3-nitrophenyl)acetamide, is a functionalized acetamide derivative, a class of compounds with broad applications in pharmaceuticals and materials science. Conventional synthesis would typically involve refluxing the reactants for several hours, often leading to thermal degradation and the formation of byproducts.[6]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations.[7][8] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation transfers energy directly to polar molecules in the reaction mixture, resulting in rapid, uniform, and efficient heating.[9] This "volumetric heating" effect not only accelerates reaction rates but also enhances product purity and reproducibility.[4] This guide provides a comprehensive protocol that harnesses these advantages for the synthesis of 2-methoxy-N-(3-nitrophenyl)acetamide.

Principles and Mechanistic Rationale

The efficiency of MAOS stems from two primary mechanisms of microwave-induced heating: dipolar polarization and ionic conduction.[7] Polar molecules, such as the solvents and reagents used in this synthesis, attempt to align with the rapidly oscillating electric field of the microwaves. The resulting molecular friction generates intense, uniform heat throughout the sample. This rapid temperature elevation is the key to accelerating the reaction rate.[10]

Reaction Scheme: The overall transformation is the coupling of 2-methoxyacetic acid with 3-nitroaniline.

Reaction Scheme

Mechanism of Amide Coupling: Direct condensation of a carboxylic acid and an amine is slow due to the formation of a stable ammonium carboxylate salt. To facilitate the reaction, a coupling reagent is required to activate the carboxylic acid. In this protocol, we utilize O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient and widely used coupling reagent.

The mechanism proceeds as follows:

  • Activation of Carboxylic Acid: The carboxylic acid (2-methoxyacetic acid) is deprotonated by a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA). The resulting carboxylate attacks HATU to form a highly reactive O-acylisourea intermediate.[5]

  • Nucleophilic Attack: The amine (3-nitroaniline) then acts as a nucleophile, attacking the activated carbonyl carbon.

  • Amide Formation: The tetrahedral intermediate collapses, eliminating the leaving group (1-hydroxy-7-azabenzotriazole, HOAt) and forming the stable amide bond.

The use of HATU is advantageous as it leads to fast reaction rates with minimal side reactions and low risk of racemization in chiral systems.[5]

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.
2-Methoxyacetic acid≥98%Sigma-Aldrich625-45-6
3-Nitroaniline≥98%Sigma-Aldrich99-09-2
HATU≥98%Sigma-Aldrich148893-10-1
DIPEA≥99%Sigma-Aldrich7087-68-5
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2
Ethyl AcetateACS GradeFisher Scientific141-78-6
Saturated Sodium BicarbonateACS GradeFisher ScientificN/A
Brine (Saturated NaCl)ACS GradeFisher ScientificN/A
Anhydrous Magnesium SulfateACS GradeFisher Scientific7487-88-9
Equipment
Dedicated Microwave Reactore.g., CEM Discover, Biotage Initiator
10 mL Microwave Reaction Vialwith stir bar and snap cap
Standard Glasswarefor work-up and purification
Rotary Evaporator
TLC PlatesSilica Gel 60 F254
Flash Chromatography System
Workflow Diagram

G reagents 1. Reagent Preparation Add 2-methoxyacetic acid, 3-nitroaniline, HATU, and DIPEA to microwave vial. solvent 2. Solvent Addition Add anhydrous DMF to the vial. reagents->solvent reaction 3. Microwave Irradiation Seal vial and irradiate at 120°C for 10 min. solvent->reaction cooling 4. Cooling Cool vial to room temperature using compressed air. reaction->cooling workup 5. Aqueous Work-up Dilute with EtOAc, wash with NaHCO3 and brine. cooling->workup purify 6. Purification Dry organic layer, concentrate, and purify via flash chromatography. workup->purify char 7. Characterization Analyze pure product via TLC, MP, ¹H NMR, and MS. purify->char

Caption: Experimental workflow for the microwave-assisted synthesis of 2-methoxy-N-(3-nitrophenyl)acetamide.

Step-by-Step Synthesis Protocol
  • Reagent Charging: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-nitroaniline (138 mg, 1.0 mmol, 1.0 equiv).

  • Add 2-methoxyacetic acid (99 mg, 1.1 mmol, 1.1 equiv).

  • Add HATU (418 mg, 1.1 mmol, 1.1 equiv).

  • Solvent and Base Addition: Add 3 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA) (348 µL, 2.0 mmol, 2.0 equiv).

  • Microwave Irradiation: Securely cap the vial. Place it in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 10 minutes with stirring. Use standard absorption level and a maximum power of 300 W.

  • Cooling: After irradiation, cool the reaction vial to room temperature (approx. 5-10 minutes) using the instrument's compressed air cooling system.

  • Reaction Work-up: Transfer the reaction mixture to a separatory funnel containing 30 mL of ethyl acetate.

  • Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate (2x), and 20 mL of brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 30% ethyl acetate in hexane).

  • Product Isolation: Combine the pure fractions and remove the solvent in vacuo to yield 2-methoxy-N-(3-nitrophenyl)acetamide as a solid.

Results: A Comparative Advantage

The microwave-assisted protocol offers significant improvements over conventional heating methods.

ParameterMicrowave-Assisted MethodConventional Method (Hypothetical)
Reaction Time 10 minutes8 - 16 hours[11]
Temperature 120 °C80 - 100 °C
Typical Yield >90%60 - 75%[11]
Energy Input Localized, efficientBulk heating, inefficient[4]
Work-up Cleaner reaction, simpler purificationMore byproducts, extensive purification[8]

The drastic reduction in reaction time is a hallmark of MAOS, increasing laboratory throughput and enabling faster iterative cycles in a drug discovery setting.[6][12] The higher yield is attributed to the rapid heating which minimizes the formation of thermal degradation byproducts.[8]

Characterization Data
  • Physical State: Pale yellow solid.

  • TLC: Rf = 0.4 (Hexane/Ethyl Acetate 1:1), visualized under UV light (254 nm).

  • Melting Point: 124-126 °C.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.55 (t, J = 2.1 Hz, 1H, Ar-H), 7.82 (ddd, J = 8.2, 2.3, 1.0 Hz, 1H, Ar-H), 7.61 (t, J = 8.2 Hz, 1H, Ar-H), 7.49 (ddd, J = 8.1, 2.1, 1.0 Hz, 1H, Ar-H), 4.05 (s, 2H, OCH₂), 3.38 (s, 3H, OCH₃).

  • MS (ESI+): m/z 211.07 [M+H]⁺.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Microwave reactors can generate high pressures and temperatures. Only use vials and caps specifically designed for the instrument. Never exceed the recommended volume for the reaction vial.

  • HATU is a coupling reagent and should be handled with care. Avoid inhalation and skin contact.

  • DMF is a reproductive hazard. Handle with extreme caution.

Conclusion

This application note demonstrates a highly efficient, rapid, and reproducible microwave-assisted protocol for the synthesis of 2-methoxy-N-(3-nitrophenyl)acetamide. By significantly reducing reaction times and improving yields, this method offers a superior alternative to conventional synthetic approaches.[13][14] The protocol is robust and can be readily adopted in research and development laboratories to accelerate the synthesis of novel chemical entities, embodying the principles of green and sustainable chemistry.[3][9]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). Research Square.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Microwave-assisted direct amidation of thioesters: a green approach. (2025). Organic & Biomolecular Chemistry (RSC Publishing).
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). PMC.
  • The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years. (2005). CHIMIA.
  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB. (n.d.). Bentham Science.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). PMC.
  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.). Rasayan J. Chem.
  • A Review of Amide Bond Formation in Microwave Organic Synthesis. (n.d.). Bentham Science.
  • A Review of Amide Bond Formation in Microwave Organic Synthesis. (2025). ResearchGate.
  • Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. (n.d.). Indian Chemical Society.
  • Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. (2010). Journal of Chemical and Pharmaceutical Research.
  • Microwave assisted synthesis of pharmacologically active N-phenyl acetamide derivatives of indolo [2, 3-b] quinoxaline. (2012). IOSR Journal of Pharmacy.
  • Microwave-Assisted Synthesis of Nitrogen Heterocycles. (n.d.). Thieme Chemistry.
  • Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. (2017). International Journal of Current Research in Chemistry and Pharmaceutical Sciences.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters.
  • Synthesis , Growth and Characterization of N-( 3-Nitrophenyl ) Acetamide Crystal-Find it Optical Uses. (n.d.). Semantic Scholar.
  • Peptide Coupling Reagents Guide. (n.d.). MilliporeSigma.

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of 2-methoxy-N-(3-nitrophenyl)acetamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: 2-methoxy-N-(3-nitrophenyl)acetamide Chemical Class: N-aryl acetamide / Nitroacetanilide derivative Primary Challenge: "Crash-out" precipitation upon dilution from organic stock (DMSO) into aqueous buffers (PBS/Tris).

This molecule presents a classic "brick dust" solubility profile. While the methoxy group (


) and nitro group (

) add polar acceptors, the planar aromatic core and the strong intermolecular Hydrogen-bonding network (Amide N-H

Nitro O / Carbonyl O) create high crystal lattice energy. This results in poor thermodynamic aqueous solubility, often

in neutral buffers.

This guide replaces trial-and-error with a mechanistic approach to solubilization.

Phase 1: Diagnostic & Decision Tree

Before altering your buffer, confirm the failure mode. Is it Kinetic (precipitation after dilution) or Thermodynamic (saturation limit)?

Solubilization Strategy Workflow

SolubilityStrategy Start Start: Compound Precipitates in Aqueous Buffer CheckPurity Step 1: Verify Identity & Purity (Is it a salt or free base?) Start->CheckPurity StockPrep Step 2: Optimize DMSO Stock (20mM - 50mM) CheckPurity->StockPrep DilutionMethod Step 3: Kinetic Solubility Test (Nephelometry / Visual) StockPrep->DilutionMethod Decision Does it precipitate at Target Concentration? DilutionMethod->Decision Soluble Proceed to Assay (Maintain <1% DMSO) Decision->Soluble No Insoluble Troubleshoot Formulation Decision->Insoluble Yes MethodA Method A: Intermediate Dilution (DMSO -> buffer w/ surfactant) Insoluble->MethodA Mild Issues MethodB Method B: Complexation (HP-beta-Cyclodextrin) Insoluble->MethodB Severe Issues MethodC Method C: Co-solvent Shift (Add 5-10% PEG400 or Glycerol) Insoluble->MethodC High Conc. Needed

Figure 1: Decision matrix for troubleshooting N-aryl acetamide solubility issues. Use this logic flow to select the appropriate protocol below.

Phase 2: Validated Protocols

Protocol A: The "Golden Standard" Stock Preparation

Why this matters: N-aryl acetamides are hygroscopic. Water contamination in your DMSO stock decreases the solubility of the compound within the stock itself, leading to "seed crystals" that cause immediate precipitation upon use.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.
    
    • Avoid: Ethanol (volatility changes concentration) or DMF (often toxic to enzymes).

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Caution: Do not attempt >50 mM. High-concentration stocks are prone to crashing out immediately upon contact with aqueous buffers due to the "solvent shock" effect.

  • Storage: Aliquot into single-use brown glass vials (or polypropylene). Store at -20°C.

    • Critical: Thaw completely and vortex for 30 seconds before every use.

Protocol B: The "Intermediate Solvent" Dilution (Stepwise)

Use when: Direct addition of DMSO stock to buffer causes visible cloudiness.

Mechanism: This reduces the polarity shock by creating a solvation shell around the hydrophobic molecule before it encounters the high-dielectric water environment.

StepComponentVolumeFinal Conc.Notes
1 DMSO Stock (10 mM)1

L
10 mMMaster Stock
2 Intermediate Solvent 19

L
500

M
Use PEG-400 or Pure Propylene Glycol . Vortex well.
3 Assay Buffer980

L
10

M
Add Step 2 mix to buffer while vortexing.

Result: A clear 10


M solution with 0.1% DMSO and 1.9% PEG-400.
Protocol C: Cyclodextrin Complexation (The "Magic Bullet")

Use when: You need concentrations


 or extended stability (>4 hours).

Mechanism: The 3-nitrophenyl ring is hydrophobic and fits perfectly into the cavity of


-Cyclodextrin. The methoxy-acetamide tail remains solvent-exposed, anchoring the complex.
  • Prepare Vehicle: Make a 10% (w/v) solution of HP-

    
    -CD  (2-Hydroxypropyl-
    
    
    
    -cyclodextrin) in your assay buffer (e.g., PBS).
    • Note: Standard

      
      -CD has lower solubility; HP-
      
      
      
      -CD is superior [1].
  • Solubilization:

    • Add compound powder directly to the HP-

      
      -CD vehicle (Thermodynamic method).
      
    • OR Add DMSO stock to the HP-

      
      -CD vehicle (Kinetic method).
      
  • Equilibration: Shake at 500 rpm for 30 minutes at Room Temp. The cyclodextrin encapsulates the aromatic ring, preventing aggregation.

Technical FAQs & Troubleshooting

Q1: My compound precipitates during serial dilution. Why?

A: This is a classic error in "Serial Dilution in Buffer." When you dilute a hydrophobic compound in buffer, the DMSO % drops across the series (e.g., 1%


 0.5% 

0.25%). Eventually, the DMSO concentration is too low to keep the compound soluble before the compound concentration itself is low enough to be stable.

Solution: Perform serial dilutions in 100% DMSO first.

  • Make 10mM, 5mM, 2.5mM stocks in pure DMSO.

  • Transfer 1

    
    L of each DMSO stock into 99 
    
    
    
    L of buffer.
  • This ensures every well has exactly 1% DMSO, normalizing the solvent effect.

Q2: Can I use pH adjustment to dissolve it?

A: No. 2-methoxy-N-(3-nitrophenyl)acetamide is essentially neutral at physiological pH.

  • The amide proton (

    
    ) is too weak to deprotonate.
    
  • The nitro group is not basic.

  • Result: Changing buffer pH from 5.0 to 9.0 will have negligible effect on intrinsic solubility and may only damage your biological target. Focus on co-solvents (PEG, DMSO) or surfactants (Tween-20).

Q3: Is the "2-methoxy" group unstable?

A: Generally stable, but watch for hydrolysis if using strong acid/base stops. The acetamide bond is susceptible to hydrolysis by amidases in cell lysates. If you see a loss of signal in cell-based assays, verify if the compound is being metabolized to 3-nitroaniline (which has different solubility and fluorescence properties). Use LC-MS to confirm stability in the assay matrix over time.

Q4: How do I detect "invisible" precipitation?

A: Visual inspection is unreliable. Use Nephelometry or a simple Absorbance check.

  • Measure OD at 600nm (or a wavelength where the compound does not absorb).

  • An increase in baseline OD indicates light scattering from micro-precipitates.

  • Threshold: If

    
     above buffer blank, you have aggregation.
    

Visualizing the "Crash-Out" Prevention

SerialDilution cluster_wrong WRONG: Diluting in Buffer cluster_right CORRECT: Diluting in DMSO Step1 10mM Stock (100% DMSO) Step2 Dilution 1 (Buffer) Step1->Step2 1:100 Step3 Dilution 2 (Buffer) Step2->Step3 Precipitation Risk! StockA 10mM Stock (DMSO) StockB 1mM Stock (DMSO) StockA->StockB DMSO BufferA Assay Well A (1% DMSO) StockA->BufferA Dilute 1:100 StockC 0.1mM Stock (DMSO) StockB->StockC DMSO BufferB Assay Well B (1% DMSO) StockB->BufferB Dilute 1:100

Figure 2: Correct vs. Incorrect Serial Dilution. Always dilute in organic solvent first to maintain solubility equilibrium before the final transfer to buffer.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Assay Guidance Manual (NCBI). (2012). Solubility and Stability in Aqueous Assay Buffers. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

Sources

Technical Support Center: Optimizing N-Acylation of Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-acylation of nitroanilines. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial transformation. Here, you will find answers to common questions and troubleshooting strategies to overcome challenges related to reaction temperature and other critical parameters.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical principle of N-acylation of nitroanilines, and why is temperature so critical?

The N-acylation of nitroanilines is a nucleophilic acyl substitution reaction. The lone pair of electrons on the amino group (-NH₂) of the nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (like acetic anhydride or acetyl chloride).

Temperature is a critical parameter due to the electronic properties of the nitroaniline substrate. The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly reduces the electron density on the aromatic ring and, crucially, on the nitrogen atom of the amino group. This deactivation makes the nitroaniline a weaker nucleophile compared to aniline itself.[1][2] Consequently, a certain level of thermal energy is often required to provide the necessary activation energy for the reaction to proceed at a practical rate. However, excessive heat can lead to undesirable side reactions.

Q2: How does the position of the nitro group (ortho, meta, para) influence the required reaction temperature?

The position of the nitro group has a profound effect on the nucleophilicity of the amine and thus the optimal reaction temperature.

  • ortho-Nitroaniline: The nitro group is in close proximity to the amino group, causing both strong electron-withdrawing effects (resonance and inductive) and potential steric hindrance. This isomer is typically the least reactive, often requiring higher temperatures or more potent catalytic systems to achieve efficient acylation.[3]

  • meta-Nitroaniline: The nitro group exerts its electron-withdrawing effect primarily through induction, as it is not in direct resonance conjugation with the amino group. This makes meta-nitroaniline generally more nucleophilic and reactive than its ortho and para counterparts. Acylation can often be achieved at lower temperatures.

  • para-Nitroaniline: The nitro group is in direct resonance conjugation with the amino group, strongly pulling electron density away from the nitrogen. This deactivation is significant, meaning para-nitroaniline typically requires higher reaction temperatures than the meta isomer, often comparable to or slightly less than the ortho isomer.[4][5]

Q3: What are common side reactions when the temperature is not optimized, and how can they be minimized?

Optimizing temperature is a balance between achieving a reasonable reaction rate and preventing side reactions.

  • At Temperatures Too High:

    • Decomposition: Nitroanilines and their acylated products can be susceptible to thermal decomposition, leading to the formation of tarry byproducts and reduced yields.[6]

    • Diacylation: Although less common with deactivated anilines, forcing conditions (high temperature and large excess of a highly reactive acylating agent) can sometimes lead to the formation of a diacyl-substituted product.[7][8]

    • Hydrolysis of Acylating Agent: If using an anhydride in the presence of water, elevated temperatures will accelerate its hydrolysis into the corresponding carboxylic acid, consuming the reagent.[9][10]

  • At Temperatures Too Low:

    • Slow or Stalled Reaction: The primary issue is an impractically slow reaction rate, leading to incomplete conversion even after extended periods.[3]

Mitigation Strategy: The key is careful temperature control and reaction monitoring (e.g., by TLC or LC-MS). Start at a lower, conservative temperature and gradually increase it until a satisfactory rate is achieved without significant byproduct formation.

Section 2: Troubleshooting Guide

Problem: My reaction shows low or no conversion to the desired N-acylated product.

This is a common issue stemming from the low nucleophilicity of the nitroaniline.

Possible Cause & Recommended Action

  • Insufficient Thermal Energy: The reaction temperature may be too low to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or LC-MS at each stage. For particularly unreactive substrates like o-nitroaniline, refluxing in a suitable solvent may be necessary.[3]

  • Inadequate Acylating Agent Reactivity: Acetic anhydride may not be reactive enough for a highly deactivated substrate.

    • Solution: Switch to a more reactive acylating agent, such as the corresponding acyl chloride (e.g., acetyl chloride). This change often allows the reaction to proceed at a lower temperature.

  • Lack of a Catalyst: For challenging acylations, a catalyst can be essential.

    • Solution: Introduce a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) or pyridine. Pyridine can act as a base to neutralize the acid byproduct (like HCl or acetic acid) and can also act as a nucleophilic catalyst to form a more reactive acylating intermediate.[11][12][13]

Problem: My TLC/LC-MS shows multiple spots, indicating significant side product formation.

This often points to a reaction temperature that is too high or other non-optimized conditions.

Possible Cause & Recommended Action

  • Thermal Decomposition: As mentioned, excessive heat can degrade your starting material or product.

    • Solution: Reduce the reaction temperature. If the reaction is too slow at a lower temperature, consider using a more reactive acylating agent or adding a catalyst, which can allow for milder conditions.

  • Diacylation: You may be forming an N,N-diacylated product.

    • Solution: This is more likely with strong bases and highly reactive acylating agents.[8] Lower the temperature, use a weaker base, and ensure you are not using a large excess of the acylating agent.

  • Hydrolysis of Reagents: The presence of water can lead to hydrolysis of the acylating agent, especially at elevated temperatures.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Section 3: Experimental Protocols & Data

General Protocol for Temperature Optimization

This protocol provides a framework for systematically determining the optimal temperature for the N-acetylation of a nitroaniline using acetic anhydride.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitroaniline (1.0 eq.).

  • Solvent & Reagents: Add a suitable solvent (e.g., glacial acetic acid or toluene, approx. 0.5 M concentration). Add the acylating agent (e.g., acetic anhydride, 1.2 eq.). If using a base like pyridine, add it at this stage (1.5 eq.).

  • Initial Temperature: Begin stirring the reaction mixture at a conservative starting temperature (see Table 1 below).

  • Monitoring: After 30 minutes, take a small aliquot of the reaction mixture, quench it, and analyze by TLC or LC-MS to assess the conversion.

  • Temperature Increase: If conversion is low, increase the temperature by 10 °C. Hold at this new temperature for another 30 minutes and re-analyze.

  • Optimization: Repeat Step 5 until you identify a temperature that provides a good conversion rate within a reasonable timeframe (e.g., 1-4 hours) without the formation of significant impurities.

  • Work-up: Once the reaction is complete, cool the mixture and pour it into cold water to precipitate the product and quench any remaining acetic anhydride.[4] Collect the solid product by vacuum filtration and wash with water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure N-acylated nitroaniline.[14]

Table 1: Recommended Starting Temperatures for Optimization
Nitroaniline IsomerAcylating AgentRecommended Starting Temperature (°C)Typical Optimized Range (°C)
meta-NitroanilineAcetic Anhydride50 - 60 °C80 - 100 °C
para-NitroanilineAcetic Anhydride80 - 90 °C100 - 120 °C
ortho-NitroanilineAcetic Anhydride90 - 100 °C110 - 140 °C (Reflux)
Any IsomerAcetyl Chloride0 - 25 °C (Room Temp)25 - 60 °C

Note: These are general guidelines. The optimal temperature will also depend on the solvent, concentration, and presence of catalysts.

Section 4: Visual Guides

Reaction Mechanism & Temperature Influence

The following diagram illustrates the general mechanism for N-acylation and highlights the critical role of temperature.

Caption: General mechanism of N-acylation and the impact of temperature.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues encountered during the optimization process.

G Start Start Experiment Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Check Reaction Complete? Monitor->Check Workup Proceed to Work-up & Purification Check->Workup Yes Troubleshoot Analyze Issue Check->Troubleshoot No LowYield Low/No Conversion Troubleshoot->LowYield Mainly Starting Material SideProducts Side Products Observed Troubleshoot->SideProducts Multiple Spots IncTemp Increase Temp LowYield->IncTemp StrongerReagent Use More Reactive Acylating Agent LowYield->StrongerReagent AddCatalyst Add Catalyst (e.g., Pyridine) LowYield->AddCatalyst DecTemp Decrease Temp SideProducts->DecTemp CheckAnhydrous Ensure Anhydrous Conditions SideProducts->CheckAnhydrous IncTemp->Monitor StrongerReagent->Start Re-run AddCatalyst->Start Re-run DecTemp->Monitor CheckAnhydrous->Start Re-run

Caption: A troubleshooting workflow for optimizing N-acylation reactions.

References

  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

  • askIITians. (2025, August 5). Pyridine acts as a base and a solvent in the acylation of amines. Retrieved from [Link]

  • Garcia, J. M., Bernardino, I. R. B., Calasans, V., & Giudici, R. (2021). Kinetics of the hydrolysis of acetic anhydride using reaction calorimetry: effects of strong acid catalyst and salts. Chemical Engineering Research and Design, 165, 29-39. Retrieved from [Link]

  • Filo. (2026, January 28). Acylation of pyridine. Retrieved from [Link]

  • Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols? Retrieved from [Link]

  • Mihai, D., & Maria, C. (2014). Checking the Kinetics of Acetic Acid Production by Measuring the Conductivity. Chemical Engineering, 2. Retrieved from [Link]

  • Su, M., & Rangaiah, G. P. (2002). KINETICS OF HYDROLYSIS OF ACETIC ANHYDRIDE BY IN-SITU FTIR SPECTROSCOPY. Chemical Engineering Education, 36(2), 150-155. Retrieved from [Link]

  • Butler, A. R., & Gold, V. (1961). The Hydrolysis of Acetic Anhydride. Part VI. Kinetics in Deuterium Oxide Solution. Journal of the Chemical Society, 2305. Retrieved from [Link]

  • Adu, J. (2019). Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Electronic Theses and Dissertations. Paper 3632. Retrieved from [Link]

  • Scribd. (n.d.). Preparation of P-Nitroaniline. Retrieved from [Link]

  • Hess, A., Alandini, N., Guersoy, Y. C., & Knochel, P. (2022). Optimization of the acylation temperature continuous flow. Angewandte Chemie International Edition, 61(29), e202204680. Retrieved from [Link]

  • Mohite, S. K., Gholap, A. R., & Salunkhe, V. M. (2014). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a. Catalysis Communications, 46, 153-157. Retrieved from [Link]

  • Zhang, J., & Wang, Y. (2024). Theoretical mechanistic insights on the thermal and acid-catalyzed rearrangements of N-methyl-N-nitroanilines. Journal of Molecular Modeling, 30(1), 2. Retrieved from [Link]

  • ChemIQSoc. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline. Retrieved from [Link]

  • Tsoleridis, C. A., et al. (2012). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Tetrahedron, 68(1), 241-247. Retrieved from [Link]

  • Carbon, K. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • Partridge, M. W., & Smith, A. (1973). o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl- and N-p-nitrobenzyl-o-nitroaniline: a comparison of carboxamides and sulphonamides. Journal of the Chemical Society, Perkin Transactions 1, 453-456. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). How is p-nitro acetanilide prepared? Retrieved from [Link]

  • Hone, C. A., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2212-2223. Retrieved from [Link]

  • The Synthetic Organic Chemist. (2023, May 4). Synthesis of p-Nitroaniline [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2009, January 7). synthesis of O-nitroaniline. Retrieved from [Link]

  • Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved from [Link]

  • Ehrenfeld, L., & Puterbaugh, M. (1927). o-NITROANILINE. Organic Syntheses, 7, 64. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing nitroaniline derivatives.
  • Borah, B. J., & Dutta, D. (2015). Optimization of reaction conditions for hydrogenation of p-nitroaniline a. RSC Advances, 5(90), 73565-73572. Retrieved from [Link]

Sources

Resolving baseline noise in HPLC analysis of 2-methoxy-N-(3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-methoxy-N-(3-nitrophenyl)acetamide Analysis Ticket ID: #NITRO-AMIDE-001 Escalation Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Context

You are analyzing 2-methoxy-N-(3-nitrophenyl)acetamide . Before troubleshooting hardware, we must understand the molecule's interaction with your detector.

  • Chromophore Profile: This molecule possesses a nitro group (-NO₂) attached to an aromatic ring, coupled with an amide linker.

  • Key Insight: Nitro-aromatics exhibit intense UV absorption bands. While they absorb strongly at low wavelengths (<220 nm), they also have significant secondary absorption bands (typically 254 nm – 300 nm).

  • The Common Mistake: Many researchers default to low-UV detection (210 nm) to maximize sensitivity. For this specific molecule, 210 nm is often unnecessary and detrimental. It places your detection window exactly where mobile phase solvents (Methanol, TFA) absorb light, creating high background noise (low Signal-to-Noise ratio).

Part 1: Diagnostic Workflow (Visualized)

Use the following logic tree to categorize your noise before applying a fix.

TroubleshootingLogic Start Start: Characterize Noise Decision1 Is the noise Periodic (Regular Pattern)? Start->Decision1 Periodic Periodic / Pulsating Decision1->Periodic Yes Random Random / Erratic Decision1->Random No PumpIssue Pump/Mixer Issue (Air bubble, Check valve) Periodic->PumpIssue Likely Cause Decision2 Stop Flow Test: Does noise persist at 0 mL/min? Random->Decision2 DetectorIssue Detector/Electronic Issue (Lamp age, Flow cell) Decision2->DetectorIssue Yes (Noise continues) ColumnIssue Chemical Issue (Dirty Column, Mobile Phase) Decision2->ColumnIssue No (Noise stops)

Figure 1: Systematic isolation of baseline noise sources. Perform the "Stop-Flow" test (described in Part 3) to branch correctly.

Part 2: Troubleshooting Guides & FAQs

Category 1: Mobile Phase & Chemistry (The "Cut-Off" Trap)

Q: I am seeing high background noise and drift using a Methanol/Water gradient at 215 nm. Why?

A: You are operating below the effective UV cut-off of your solvent system. The nitro group in your analyte allows you to detect at higher wavelengths, but you are currently fighting the solvent's absorbance.

  • The Mechanism: Methanol has a UV cut-off of ~205 nm. However, in a gradient, the refractive index and absorbance change as the % Organic increases. At 215 nm, Methanol absorbs enough energy to create a high background. Any small fluctuation in pump mixing becomes a large spike in the baseline.

  • The Fix:

    • Switch Wavelength: Change detection to 254 nm . 2-methoxy-N-(3-nitrophenyl)acetamide has a strong benzene ring and nitro group; it will respond robustly at 254 nm where Methanol is transparent.

    • Switch Solvent: If you must use low UV (e.g., for impurity profiling of non-chromophoric contaminants), switch from Methanol to Acetonitrile (ACN) . ACN has a cut-off of ~190 nm.[1][2]

Solvent UV Cut-Off Reference Table:

SolventUV Cut-Off (nm)Suitability for Nitro-Amide Analysis
Acetonitrile 190Excellent (Low noise at all wavelengths)
Water 190Excellent
Methanol 205Poor at <220 nm; Good at >254 nm
THF 212Very Poor (High background noise)
0.1% TFA 210Caution (Absorbs at low UV; use Formic Acid or Phosphate if possible)
Category 2: Hardware & Mixing (The "Periodic" Noise)

Q: My baseline has a "sawtooth" or sine-wave pattern. It happens every few seconds.

A: This is mixing noise or pump pulsation, common in amide analysis requiring precise gradients.

  • The Mechanism: Nitro-aromatics are often analyzed using gradients (e.g., 5% to 95% B). If your HPLC pump has a failing check valve or an air bubble, it delivers solvent in pulses. Alternatively, if you are mixing Water and Methanol, the mixing process is endothermic and can create "schlieren" lines (density changes) that the detector reads as noise.

  • The Fix:

    • Degas Thoroughly: Nitro compounds are sensitive to oxidative changes, but the noise is likely physical air. Re-degas solvents for 15 minutes.

    • Increase Mixing Volume: If using a high-pressure mixing system (binary pump), install a larger mixer (e.g., move from 35 µL to 100 µL). This smooths out the solvent packets before they reach the detector.

Category 3: Column & Sample Interaction

Q: I see "ghost peaks" and broad humps in the baseline, even with blank injections.

A: This is likely "Carryover" or "Elution of Late Impurities" from the nitro-aromatic synthesis.

  • The Mechanism: The amide bond in 2-methoxy-N-(3-nitrophenyl)acetamide is polar and can hydrogen bond with free silanols on the column stationary phase. Furthermore, synthetic precursors (like 3-nitroaniline) can stick to the column and elute slowly over multiple runs.

  • The Fix:

    • Wash Step: Ensure your gradient goes to 95% or 100% Organic (ACN/MeOH) and holds for at least 3-5 column volumes at the end of every run.

    • Blank Runs: Run a "double blank" (injecting pure solvent) to see if the ghost peaks decrease. If they do, it is carryover.

Part 3: The "Stop-Flow" Isolation Protocol

Use this protocol to definitively determine if the noise is Electronic (Detector) or Hydraulic (Pump/Column).

Methodology:

  • Equilibrate: Run your standard method for 10 minutes until the baseline is unstable/noisy.

  • Stop Pump: Manually set the flow rate to 0.0 mL/min instantly.

  • Observe: Watch the baseline for 2–3 minutes.

Interpretation:

ObservationDiagnosisAction Plan
Noise disappears instantly Hydraulic Issue The noise is caused by flow. It is likely pump pulsation, air bubbles, or mixing issues. Check check-valves and degasser.
Noise persists (High Frequency) Electronic Issue The noise is independent of flow. It is likely an aging lamp (low energy) or dirty flow cell windows. Perform a Lamp Intensity Test.
Baseline drifts slowly Thermal/Equilibrium This is normal thermal drift. If excessive, check the column oven stability or room temperature fluctuations.

References

  • Shimadzu Corporation. (2025). Baseline Disturbance and Noise Troubleshooting Guide. Retrieved from

  • Chromatography Online. (2016). What HPLC Operators Need to Know: Instrument and Detector Settings. LCGC North America. Retrieved from

  • Agilent Technologies. (n.d.). Eliminating Baseline Problems in HPLC. Agilent Technical Library. Retrieved from

  • Biotage. (2023).[3] Solvent Selection for Reversed-Phase Chromatography: Methanol vs. Acetonitrile. Retrieved from

  • BenchChem. (2025).[4] HPLC Analysis Protocols for Nitro-Aromatic Amides. (General reference for nitro-amide detection parameters). Retrieved from

Sources

Stability of 2-methoxy-N-(3-nitrophenyl)acetamide under acidic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 2-methoxy-N-(3-nitrophenyl)acetamide under acidic hydrolysis conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and resolve experimental challenges.

Introduction: Understanding the Chemistry of 2-methoxy-N-(3-nitrophenyl)acetamide

2-methoxy-N-(3-nitrophenyl)acetamide is a molecule possessing two primary functional groups susceptible to acidic hydrolysis: an amide linkage and an aryl methyl ether. The stability of this compound in an acidic environment is not a simple matter, as it involves a competition between the cleavage of the amide bond and the ether bond. The presence of a deactivating nitro group on the N-phenyl ring further influences the reactivity of the amide. This guide will dissect these competing pathways to provide a clear framework for your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products I should expect when subjecting 2-methoxy-N-(3-nitrophenyl)acetamide to acidic hydrolysis?

A1: Under acidic conditions, you can anticipate two main degradation pathways, leading to a primary set of products. The more probable initial hydrolysis will occur at the amide bond, which is generally more labile than an aryl methyl ether bond under moderately acidic conditions.[1][2]

  • Amide Hydrolysis (Major Pathway): This reaction will yield 2-methoxy-3-nitroaniline and acetic acid .

  • Ether Cleavage (Minor/Secondary Pathway): Cleavage of the aryl methyl ether is also possible, particularly under more forcing conditions (e.g., strong acids like HBr or HI, elevated temperatures).[3] This would initially produce 2-hydroxy-N-(3-nitrophenyl)acetamide and a methyl halide (if a hydrohalic acid is used).

It is also possible for the primary amide hydrolysis product, 2-methoxy-3-nitroaniline, to undergo subsequent ether cleavage to form 2-amino-6-nitrophenol .

Q2: How does the nitro group on the N-phenyl ring affect the rate of amide hydrolysis?

A2: The nitro group is a strong electron-withdrawing group. Its presence on the aromatic ring attached to the amide nitrogen decreases the electron density on the nitrogen atom. This reduced electron-donating capability into the carbonyl group makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water during hydrolysis. Computational studies on substituted N-phenylacetamides support the idea that electron-withdrawing groups can influence the reactivity of the amide bond.

Q3: Which is more likely to hydrolyze first, the amide or the ether?

A3: Generally, the amide bond is more susceptible to hydrolysis under standard acidic conditions (e.g., dilute HCl or H2SO4 with heating) compared to the aryl methyl ether .[1][2] Cleavage of aryl methyl ethers typically requires more stringent conditions, such as refluxing with strong, nucleophilic acids like HBr or HI.[3] Therefore, for most experimental conditions, you should anticipate amide hydrolysis as the primary degradation pathway.

Q4: Can the nitro group be reduced under acidic hydrolysis conditions?

A4: It is highly unlikely that the nitro group will be reduced during acidic hydrolysis. Aromatic nitro groups are generally stable under these conditions. In fact, the reduction of nitro groups to amines is often carried out using metals (like Sn, Fe, or Zn) in the presence of acid.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: My reaction is proceeding very slowly, or not at all.

  • Question: I am heating my sample of 2-methoxy-N-(3-nitrophenyl)acetamide in dilute HCl, but after several hours, I see very little of the expected 2-methoxy-3-nitroaniline product by TLC/LC-MS. What could be the reason?

  • Answer & Solution: Amides are significantly more stable towards hydrolysis than esters due to resonance stabilization.[2] While the nitro group enhances reactivity, elevated temperatures and/or a higher acid concentration are often necessary to achieve a reasonable reaction rate.

    • Increase Temperature: Ensure your reaction is being heated sufficiently. Refluxing is a common condition for amide hydrolysis.

    • Increase Acid Concentration: If increasing the temperature is not feasible or desirable, you can cautiously increase the concentration of the acid.

    • Change the Acid: While HCl is common, using a stronger acid like sulfuric acid might increase the rate. However, be mindful of potential charring at high temperatures with sulfuric acid.

Issue 2: I am observing multiple unexpected products in my reaction mixture.

  • Question: My LC-MS analysis shows the expected product, 2-methoxy-3-nitroaniline, but also several other peaks that I cannot identify. What are the likely side products?

  • Answer & Solution: The presence of multiple products suggests that either the primary product is further degrading or that the ether cleavage pathway is becoming significant.

    • Identify Potential Side Products:

      • Product of Ether Cleavage: 2-hydroxy-N-(3-nitrophenyl)acetamide.

      • Product of Sequential Hydrolysis: 2-amino-6-nitrophenol (from the hydrolysis of the ether in 2-methoxy-3-nitroaniline).

    • Modify Reaction Conditions to Improve Selectivity:

      • Lower Temperature: Ether cleavage is often more temperature-dependent than amide hydrolysis. Reducing the reaction temperature may favor amide hydrolysis.

      • Use a Non-Nucleophilic Acid: If you are using HBr or HI, consider switching to HCl or H2SO4 to minimize ether cleavage via nucleophilic attack on the methyl group.[3]

Issue 3: How can I confirm the identity of my hydrolysis products?

  • Question: I have several peaks in my chromatogram. How can I confidently identify them as the starting material, 2-methoxy-3-nitroaniline, and other potential byproducts?

  • Answer & Solution: A combination of chromatographic and spectroscopic techniques is recommended.

    • LC-MS is Ideal: Liquid chromatography-mass spectrometry is the most powerful tool for this analysis. You can identify the peaks based on their mass-to-charge ratio (m/z).

      • 2-methoxy-N-(3-nitrophenyl)acetamide (Starting Material): C9H10N2O4, MW = 210.19 g/mol

      • 2-methoxy-3-nitroaniline (Amide Hydrolysis Product): C7H8N2O3, MW = 168.15 g/mol

      • 2-hydroxy-N-(3-nitrophenyl)acetamide (Ether Cleavage Product): C8H8N2O4, MW = 196.16 g/mol

      • 2-amino-6-nitrophenol (Sequential Hydrolysis Product): C6H6N2O3, MW = 154.12 g/mol

    • Co-injection with Standards: If authentic standards are available, co-injecting them with your reaction mixture can confirm the identity of the peaks based on retention time.

    • Preparative Chromatography and NMR: For unambiguous identification, you can isolate the major products using preparative HPLC or column chromatography and characterize them using Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Protocol 1: Monitoring the Acidic Hydrolysis of 2-methoxy-N-(3-nitrophenyl)acetamide by HPLC

Objective: To determine the rate of hydrolysis and identify the major products under defined acidic conditions.

Materials:

  • 2-methoxy-N-(3-nitrophenyl)acetamide

  • 1 M Hydrochloric Acid (HCl)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Heating block or oil bath with temperature control

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • C18 reverse-phase HPLC column

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of 2-methoxy-N-(3-nitrophenyl)acetamide in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • In a reaction vial, add 9.5 mL of 1 M HCl.

    • Place the vial in a heating block pre-heated to 80°C.

    • Once the acid has reached the desired temperature, add 0.5 mL of the substrate stock solution to initiate the reaction (final substrate concentration will be approximately 0.05 mg/mL).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 900 µL of a 50:50 mixture of water and acetonitrile. This will dilute the acid and stop the reaction.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm or MS in positive ion mode.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: Ramp to 90% B

      • 15-18 min: Hold at 90% B

      • 18-18.1 min: Ramp to 10% B

      • 18.1-22 min: Hold at 10% B (equilibration)

  • Data Analysis:

    • Integrate the peak areas of the starting material and any observed products at each time point.

    • Plot the percentage of the remaining starting material against time to determine the rate of degradation.

    • If using LC-MS, analyze the mass spectra of the product peaks to confirm their identities.

Data Presentation

Table 1: Expected Retention Times and m/z Values for HPLC-MS Analysis

CompoundExpected Relative Retention Time[M+H]+ (m/z)
2-amino-6-nitrophenolEarly eluting155.04
2-methoxy-3-nitroanilineIntermediate169.06
2-hydroxy-N-(3-nitrophenyl)acetamideIntermediate197.05
2-methoxy-N-(3-nitrophenyl)acetamideLater eluting211.07

Note: Actual retention times will vary depending on the specific HPLC system and column.

Visualizing the Degradation Pathways

The following diagrams illustrate the potential degradation pathways of 2-methoxy-N-(3-nitrophenyl)acetamide under acidic hydrolysis.

start 2-methoxy-N-(3-nitrophenyl)acetamide amide_hydrolysis 2-methoxy-3-nitroaniline + Acetic Acid start->amide_hydrolysis Amide Hydrolysis (Major Pathway) ether_cleavage 2-hydroxy-N-(3-nitrophenyl)acetamide start->ether_cleavage Ether Cleavage (Minor Pathway) sequential_hydrolysis 2-amino-6-nitrophenol amide_hydrolysis->sequential_hydrolysis Ether Cleavage (Secondary Reaction)

Caption: Primary and secondary degradation pathways.

cluster_workflow Stability Testing Workflow setup 1. Reaction Setup (Substrate in Acid) sampling 2. Time-Point Sampling (Quench Reaction) setup->sampling analysis 3. HPLC/LC-MS Analysis sampling->analysis data 4. Data Interpretation (Kinetics & Product ID) analysis->data

Caption: Experimental workflow for stability testing.

References

  • McClelland, R. A., & Patel, G. (1981). Kinetics and mechanism of the hydrolysis of anilide acetals. Journal of the American Chemical Society, 103(23), 6912–6918. [Link]

  • LibreTexts. (2020, May 30). 22.7: Amide Chemistry. Chemistry LibreTexts. [Link]

  • University of Oxford. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. University of Oxford. [Link]

  • LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Öztürk, S., et al. (2022). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan, 44(02). [Link]

  • Galabov, B., et al. (2004). Computational Study of the Reactivity of N-Phenylacetamides in the Alkaline Hydrolysis Reaction. The Journal of Physical Chemistry A, 108(51), 11457–11462. [Link]

  • ATSDR. (n.d.). Chapter 6: Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Wang, Y., et al. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 31(5), 808-815. [Link]

Sources

Technical Support Center: Crystallization of 2-methoxy-N-(3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-methoxy-N-(3-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. Drawing upon established principles of crystallization and data from related molecular structures, this resource provides in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Introduction to Crystallization Challenges

Crystallization is a critical purification technique in the pharmaceutical and chemical industries, influencing product purity, yield, and downstream processing.[1] However, achieving well-defined, stable crystals can be a significant hurdle. For N-substituted acetamides, particularly those with functional groups like nitro and methoxy moieties, specific challenges such as polymorphism, oiling out, and solvent selection are common. This guide will address these issues in a practical, question-and-answer format, explaining the underlying scientific principles behind each troubleshooting step.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered when crystallizing 2-methoxy-N-(3-nitrophenyl)acetamide?

A1: Researchers may face several common issues, including:

  • Oiling out: The compound separates from the solution as a liquid instead of a solid.[2]

  • Formation of amorphous solid or fine powder: This leads to difficulties in filtration and handling.

  • No crystallization: The compound remains in a supersaturated solution.[2]

  • Poor crystal quality: Formation of small, needle-like, or agglomerated crystals.

  • Low yield: A significant amount of the compound remains in the mother liquor.[2]

Q2: Which solvents are a good starting point for the crystallization of 2-methoxy-N-(3-nitrophenyl)acetamide?

  • Protic solvents: Ethanol, methanol, isopropanol, and water.

  • Aprotic polar solvents: Acetone, ethyl acetate, and acetonitrile.

  • Mixed solvent systems: For example, ethanol/water, acetone/hexane, or ethyl acetate/heptane.[5] A two-solvent system, where the compound is soluble in one solvent and insoluble in the other (the anti-solvent), is a powerful technique for inducing crystallization.[6]

Q3: How does the purity of the starting material affect crystallization?

A3: The purity of the crude 2-methoxy-N-(3-nitrophenyl)acetamide is paramount. Impurities can act as inhibitors to crystal growth, promote the formation of metastable polymorphs, or lead to "oiling out" by depressing the melting point of the mixture.[7] It is highly recommended to start with material that is at least 95% pure for developing a robust crystallization process.

Troubleshooting Guides

Problem 1: Oiling Out - The Compound Separates as a Liquid

"Oiling out" occurs when the solute separates from the solution as a liquid phase before crystallizing. This is often due to high supersaturation, the presence of impurities, or the solution temperature being above the melting point of the impure compound.[2]

Initial Diagnosis Workflow:

G A Oiling Out Observed B Is the solution highly concentrated and cooling rapidly? A->B Check C Are significant impurities present? B->C No E Action: Reduce concentration by adding more solvent. B->E Yes D Is the chosen solvent appropriate? C->D No G Action: Purify the crude material (e.g., column chromatography). C->G Yes H Action: Screen for alternative solvents or solvent mixtures. D->H Re-evaluate F Action: Slow down the cooling rate. E->F G A No Crystals Formed B Try to Induce Nucleation (Scratch, Seed, Sonicate) A->B C Crystals Formed? B->C D Increase Supersaturation (Evaporate Solvent or Add Anti-solvent) C->D No I Success! C->I Yes E Crystals Formed? D->E F Lower Temperature (Ice Bath/Refrigerator) E->F No E->I Yes G Crystals Formed? F->G H Re-evaluate Solvent System G->H No G->I Yes

Sources

Safety Operating Guide

Personal protective equipment for handling 2-methoxy-N-(3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (The "Why")

As researchers, we often encounter "Novel Chemical Entities" (NCEs) or intermediates where specific toxicological data is sparse. 2-methoxy-N-(3-nitrophenyl)acetamide falls into this category. While a specific Safety Data Sheet (SDS) may list generic hazards, the structural pharmacophore—a nitro-aromatic ring coupled with an acetamide moiety —dictates that we apply the Precautionary Principle .

The Silent Risks:

  • Methemoglobinemia Potential: Nitro-aromatics (like nitroaniline derivatives) are lipophilic. If absorbed through the skin, they can oxidize hemoglobin to methemoglobin, reducing oxygen transport capability. This is a systemic risk, not just a local burn.

  • Delayed Sensitization: Acetanilides are known sensitizers. Exposure today may result in debilitating dermatitis months from now.

Operational Mandate: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) until proven otherwise. The goal of this guide is to engineer a barrier between the molecule and your biology.

Part 2: Hazard Identification & Risk Assessment[1]

Before selecting PPE, we must define the enemy. Based on Structural Activity Relationship (SAR) analysis of similar nitroacetanilides (e.g., N-(3-nitrophenyl)acetamide), the following hazard profile is assumed for risk management:

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Acute Toxicity (Oral/Dermal) H302 / H312Systemic absorption via lipophilic transport.Zero Skin Contact. Standard latex gloves are insufficient.
Skin/Eye Irritation H315 / H319Acidic/Basic hydrolysis on moist membranes.Full Eye Seal. Safety glasses with gaps are prohibited for powders.
STOT-SE (Respiratory) H335Mucosal irritation from dust/aerosol.Containment First. Fume hood use is mandatory; respirator is secondary.
Blood Toxicity SuspectedMethemoglobin formation (cyanosis).Monitoring. Report blue lips/fingernail beds immediately.

Part 3: PPE Selection Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

Hand Protection (The Critical Barrier)

Do not rely on standard exam gloves. Nitro-aromatics can permeate thin nitrile rapidly.

  • Primary Layer (Inner): 4 mil Nitrile (High dexterity).

  • Secondary Layer (Outer): 5-8 mil Extended Cuff Nitrile or Neoprene.

  • Protocol: "Double-Gloving" with breakthrough awareness. Change outer gloves every 30 minutes or immediately upon splash.

  • Validation: Check for pinholes by inflating the glove (air check) before donning.

Body & Respiratory Protection
ScenarioRespiratory PPEBody ProtectionEye Protection
Standard Handling (< 1g, Solution, Fume Hood)Fume Hood (Sash @ 18")Lab Coat (Polyester/Cotton)+ Chemical ApronChemical Splash Goggles (Indirect Vent)
High Risk (Powder weighing, > 1g, or outside hood)N95 or P100 Respirator(Fit-tested)Tyvek® Coveralls (Disposable)+ Shoe CoversFace Shield + Goggles
Spill Cleanup (Liquid or Powder)Full-Face Respirator (OV/P100 Cartridge)Tyvek® or ChemMax® SuitIntegrated into Respirator

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision-making process for PPE selection based on the physical state and quantity of the chemical.

PPE_Decision_Tree Start Risk Assessment: 2-methoxy-N-(3-nitrophenyl)acetamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Quant_Solid Quantity > 100 mg? Solid->Quant_Solid Quant_Liquid High Concentration (>0.1 M)? Liquid->Quant_Liquid Level1 LEVEL 1 PPE: Double Nitrile Gloves Lab Coat + Apron Fume Hood Required Quant_Solid->Level1 No Level2 LEVEL 2 PPE: Tyvek Sleeves/Suit P100 Respiratory Protection Face Shield Quant_Solid->Level2 Yes (Dust Risk) Quant_Liquid->Level1 No Quant_Liquid->Level2 Yes (Splash Risk)

Figure 1: Risk-Based PPE Selection Logic. Blue nodes represent decision points; Green represents standard containment; Red represents enhanced protection requirements.

Part 5: Operational Protocols (Self-Validating Systems)

Safety is not just what you wear; it is how you behave.

The "Clean-to-Dirty" Donning Sequence
  • Inspection: Visually inspect the fume hood flow monitor (must read > 80 fpm).

  • Body: Don lab coat. Ensure cuffs extend to wrists.

  • Inner Glove: Don 4 mil nitrile gloves. Tape the glove cuff over the lab coat sleeve if working with powders (prevents wrist exposure).

  • Outer Glove: Don extended cuff gloves.

  • Validation: Verify dexterity. If you cannot handle tweezers comfortably, your sizing is wrong.

The "Peel-Back" Doffing Sequence (Critical)

Most exposures occur when taking PPE off.

  • Decon: While hands are still in the hood, wipe outer gloves with a solvent-dampened wipe (ethanol/acetone) to remove gross contamination.

  • Outer Glove Removal: Grasp the exterior of one glove and peel it off, turning it inside out. Hold it in the gloved hand. Slide a finger under the wrist of the remaining outer glove and peel off. Discard in solid hazardous waste.

  • Inspection: Look at your inner gloves.[1] Are they stained? If yes, you had a breakthrough—wash hands immediately and report.

  • Inner Glove Removal: Remove inner gloves using the same "skin-to-skin, glove-to-glove" technique.

  • Wash: Wash hands with soap and cool water (warm water opens pores) for 20 seconds.

Emergency Response
  • Skin Contact: Do not use solvents to clean skin (this increases absorption). Wash with copious soap and water for 15 minutes.[1][2]

  • Spill (Powder): Do not dry sweep. Cover with wet paper towels (to suppress dust), then scoop into a hazardous waste bag.

  • Spill (Liquid): Absorb with vermiculite or universal pads.

Part 6: Waste Management & Disposal[5]

Nitro-compounds are environmentally persistent and often regulated under strict RCRA guidelines (or equivalent local standards).

  • Segregation: Do not mix with oxidizers (e.g., nitric acid waste) due to potential nitration/explosion risks.

  • Stream: Segregate into "Organic Waste - Toxic/Irritant."

  • Labeling: Clearly mark the tag with "Contains Nitro-Aromatics" to alert disposal technicians.

  • Destruction: The preferred method of disposal is High-Temperature Incineration with scrubber systems to manage NOx emissions.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). [Link]

  • PubChem. Compound Summary: N-(3-nitrophenyl)acetamide (Structural Analog for Read-Across). National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-N-(3-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-methoxy-N-(3-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.